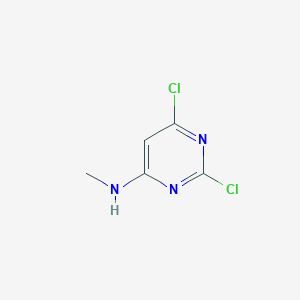

2,6-dichloro-N-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVKPJDPGNLXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574295 | |

| Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32998-03-1 | |

| Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 2,6-dichloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-N-methylpyrimidin-4-amine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of two reactive chlorine atoms at the 2 and 6 positions provides versatile handles for synthetic modification. This allows for the systematic development of compound libraries for structure-activity relationship (SAR) studies.[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro substituents, makes this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] Compounds with similar structural motifs have been explored for a range of biological activities, including the inhibition of kinases and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological relevance of this compound.

Core Chemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other parameters are based on predictive models.

| Property | Value | Source |

| CAS Number | 10397-15-6 | [5][6] |

| Molecular Formula | C₅H₅Cl₂N₃ | |

| Molecular Weight | 178.02 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Density | 1.492 g/cm³ | [5] |

| Refractive Index | 1.619 | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa (Predicted) | 0.45 ± 0.25 | [5] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | [5] |

Reactivity and Synthetic Utility

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) . The two chlorine atoms serve as excellent leaving groups, allowing for their displacement by a wide range of nucleophiles. This is a key strategy for the derivatization of this scaffold.[1][2]

Generally, in 2,4-dichloropyrimidines, the chlorine at the 4-position is more reactive towards nucleophilic attack than the one at the 2-position.[7] However, in the symmetrically substituted 4,6-dichloropyrimidine series, regioselectivity can be controlled by careful selection of reaction conditions and nucleophiles.[2] The electron-donating nature of the amino group at the 4-position can influence the reactivity of the chlorine atoms at the 2 and 6 positions.

Experimental Protocols

Representative Synthesis: 4-Amino-2,6-dichloropyrimidine from 4-Aminouracil[9]

This protocol involves the chlorination of a dihydroxypyrimidine precursor using phosphorus oxychloride.

Materials and Equipment:

-

4-aminouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline (or another suitable tertiary amine)

-

Round-bottom flask with a reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add the starting material, 4-aminouracil, to the flask.

-

Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. This is followed by the addition of a tertiary amine, such as N,N-diethylaniline, which acts as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess phosphorus oxychloride is then carefully quenched by slowly adding the reaction mixture to crushed ice or ice-water with vigorous stirring. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

Neutralization: The resulting acidic solution is neutralized with a suitable base, for example, a sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

Isolation of Crude Product: The precipitate that forms is collected by filtration using a Büchner funnel. The solid residue is then washed with cold water.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to yield the final product.

Potential Biological Activity and Signaling Pathways

Derivatives of 2,6-dichloropyrimidine are recognized as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors .[1] Several studies have highlighted the potential of aminopyrimidine derivatives to target various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

For instance, compounds with a 2-methylpyrimidin-4-ylamino core have been identified as potent dual Src/Abl kinase inhibitors.[4] Additionally, N-aryl-N'-pyrimidin-4-yl ureas have been developed as selective inhibitors of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[3] Pyruvate dehydrogenase kinases (PDKs) have also been identified as a target for dichloropyrimidine derivatives in the context of anticancer treatments.[8]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

References

- 1. 2,6-Dichloro-5-methylpyrimidin-4-amine | 95520-61-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-dichloro-N-Methyl pyriMidin-4-aMine CAS#: 10397-15-6 [m.chemicalbook.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine

This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-dichloro-N-methylpyrimidin-4-amine, a key intermediate in pharmaceutical and chemical research. The primary synthesis route involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Core Synthesis Pathway

The most established method for synthesizing this compound is through the reaction of 2,4,6-trichloropyrimidine with methylamine. The pyrimidine ring is an electron-deficient system, and the three chlorine atoms further withdraw electron density, making the carbon atoms of the ring highly susceptible to nucleophilic attack.

The reactivity of the chlorine atoms on the pyrimidine ring is not uniform. Generally, the chlorine atom at the C4 (and C6) position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1] This differential reactivity allows for a regioselective reaction, where the methylamine preferentially attacks the C4 position, leading to the desired product. The choice of solvent can also influence the regioselectivity of the reaction.[1]

Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively published, the following is a representative experimental protocol adapted from established procedures for the synthesis of analogous 4-amino-2,6-dichloropyrimidines.

Materials and Equipment:

-

2,4,6-trichloropyrimidine

-

Methylamine (e.g., as a solution in ethanol or THF, or as a gas)

-

Anhydrous ethanol or other suitable solvent (e.g., THF, acetonitrile)

-

Triethylamine or other non-nucleophilic base (to act as an HCl scavenger)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1 molar equivalent) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 molar equivalents). Subsequently, add a solution of methylamine (1 molar equivalent) in ethanol dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then gently heated to reflux and maintained at this temperature. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Isolation of Crude Product: The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any salts. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes quantitative data from analogous syntheses of substituted aminopyrimidines, which can provide an indication of the expected efficiency of the synthesis of this compound.

| Starting Material | Product | Reagents | Temperature | Yield | Reference |

| 2,4,6-Trichloropyrimidine | 4-Anilino-2,6-dichloropyrimidine | Aniline, Ethanol | Not specified | Main product | [1] |

| 4,6-Dichloropyrimidine | N-substituted-4-amino-6-chloropyrimidine | Adamantane-containing amines, K₂CO₃, DMF | 140°C | 60-99% | [2] |

| 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃, N,N-dimethylaniline | 55-68°C | >80% | [2] |

| 4-Aminouracil | 4-Amino-2,6-dichloropyrimidine | POCl₃, Tertiary Amine | Not specified | 27% | [2] |

Synthesis Pathway Visualization

The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Experimental workflow for the synthesis.

References

A Technical Guide to the Spectroscopic Profile of 2,6-dichloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-N-methylpyrimidin-4-amine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide combines known mass spectrometry data with predicted values for ¹H NMR, ¹³C NMR, and IR spectroscopy based on the analysis of structurally similar pyrimidine derivatives. This information is intended to assist researchers in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray (+) |

| Mass-to-Charge (m/z) | 178 [M+H]⁺ |

Table 2: Predicted ¹H NMR Spectral Data

Predicted values are based on the analysis of similar pyrimidine derivatives.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.5 | Broad Singlet | 1H | -NH |

| ~ 6.4 | Singlet | 1H | H-5 |

| ~ 3.0 | Doublet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

Predicted values are based on the analysis of structurally related compounds.

| Chemical Shift (δ) ppm | Assignment |

| ~ 162 | C-4 |

| ~ 160 | C-2, C-6 |

| ~ 105 | C-5 |

| ~ 28 | -CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Predicted values are based on the analysis of structurally related compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Medium | N-H Stretching |

| ~ 3100 | Weak | C-H Aromatic Stretching |

| ~ 2950 | Weak | C-H Aliphatic Stretching |

| ~ 1620 | Strong | C=N Stretching (pyrimidine ring) |

| ~ 1570 | Strong | C=C Stretching (pyrimidine ring) |

| ~ 1450 | Medium | C-H Bending |

| ~ 800 | Strong | C-Cl Stretching |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,4,6-trichloropyrimidine and methylamine.

Materials and Equipment:

-

2,4,6-trichloropyrimidine

-

Methylamine (2M solution in THF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (1.0 equivalent) in THF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add methylamine (2.0 equivalents, 2M solution in THF) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes.

-

Monitor the reaction progress by LC-MS to confirm the formation of the target product.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 300 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Analysis: Record the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

An In-depth Technical Guide to 2,6-dichloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-N-methylpyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and potential biological activities, drawing upon information available for this compound and structurally related analogues.

Chemical Identity

The nomenclature and key identifiers for the compound of interest are crucial for accurate research and communication.

IUPAC Name: this compound

Synonyms:

-

2,6-dichloro-N-methyl-4-pyrimidinamine

-

4-(Methylamino)-2,6-dichloropyrimidine

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 10397-15-6 |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 164 °C |

| Boiling Point | 295.7±43.0 °C (Predicted) |

| Density | 1.492 g/cm³ |

| pKa | 0.45±0.25 (Predicted) |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

Synthesis

The synthesis of this compound can be achieved through the reaction of 2,4,6-trichloropyrimidine with methylamine. This reaction also yields the isomer 4,6-dichloro-N-methyl-2-pyrimidinamine.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound from 2,4,6-trichloropyrimidine and methylamine.

Materials:

-

2,4,6-Trichloropyrimidine

-

Monomethylamine (2M solution in THF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (1 equivalent) in THF.

-

To a separate flask containing a 2M THF solution of methylamine (2.2 equivalents), slowly add the 2,4,6-trichloropyrimidine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the formation of the desired product.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient elution of 0-30% ethyl acetate in hexane, to separate this compound from its isomer.

Yield: The reported yield for this compound is approximately 38%.

Potential Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is not extensively available in the public domain, the dichloropyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of dichloropyrimidine have shown a range of biological activities, suggesting potential therapeutic applications for the title compound.

Kinase Inhibition: The pyrimidine core is a known hinge-binding motif in the ATP-binding pocket of various kinases.[1] Dichloropyrimidine derivatives have been investigated as inhibitors of several kinase families, including:

-

Aurora Kinases

-

Anaplastic Lymphoma Kinase (ALK)

-

Epidermal Growth Factor Receptor (EGFR)

-

Fibroblast Growth Factor Receptor (FGFR)[1]

The mechanism of action for such inhibitors typically involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways involved in cell proliferation, survival, and differentiation.

Antiviral Activity: Certain 2-amino-4,6-dichloropyrimidine structures have been explored for their broad-spectrum antiviral properties.[2] The proposed mechanism for some of these compounds involves the prevention of proper viral particle assembly.[2]

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of this compound, based on standard methodologies used for similar pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP correlates with kinase activity, and inhibition of this process by a test compound can be measured.

Materials:

-

Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

-

Recombinant target kinase

-

Kinase-specific substrate

-

ATP

-

This compound

-

Kinase reaction buffer

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a white-walled microplate, add the test compound, the specific kinase, and its substrate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Allow the plate and the luminescent kinase assay reagent to equilibrate to room temperature.

-

Add a volume of the luminescent reagent equal to the volume of the kinase reaction in each well.

-

Mix the contents of the wells on a plate shaker for 2 minutes.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to kinase activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold known to be biologically active. While specific data on its biological targets and efficacy are limited in publicly accessible literature, its structural similarity to known kinase inhibitors and antiviral compounds suggests it is a valuable candidate for further investigation in drug discovery programs. The experimental protocols provided herein offer a starting point for the biological characterization of this and related pyrimidine derivatives.

References

The Enduring Legacy of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone of drug design and development. This heterocyclic aromatic organic compound is not only a fundamental component of DNA and RNA but also the structural backbone of numerous therapeutic agents.[1] This technical guide offers an in-depth exploration of the pyrimidine core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, biological activities, and the experimental methodologies crucial for its investigation.

The unique physicochemical properties of the pyrimidine ring, including its ability to act as both a hydrogen bond donor and acceptor, facilitate strong and specific interactions with a wide array of biological targets.[1] This versatility has led to the development of pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Quantitative Insights into Biological Activity

The potency of pyrimidine-based compounds is a critical factor in their development as therapeutic agents. This is typically quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) being key metrics.

Anticancer Activity: Targeting Kinases with Precision

Pyrimidine derivatives have shown significant promise as anticancer agents, largely due to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4]

Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives

| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | EGFR (19del/T790M/C797S) | Ba/F3 | <0.0005 | [5] |

| Pyrimidine-based | VEGFR-2 | A549 | 9.19 - 13.17 | [6] |

| Pyrimidine-based | VEGFR-2 | HepG2 | 11.94 - 18.21 | [6] |

| Pyrazolo[3,4-d]pyrimidine | Src | GIN8 | 11.2 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Src | GIN28 | 7.7 | [7] |

| Pyrimidine Derivative | - | PC3 | ~2-3 fold more potent than vinblastine sulfate | [8] |

| Furo[2,3-d]pyrimidine | VEGFR-2 | HUVEC | 99.5% inhibition at 10 µM | [9] |

| Thieno[2,3-d]pyrimidine | VEGFR-2 | - | 0.021 - 0.047 | [9] |

Note: IC50 values are highly dependent on experimental conditions and should be compared with caution across different studies.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, pyrimidine scaffolds are instrumental in the development of new antimicrobial and anti-inflammatory agents.

Table 2: In Vitro Antimicrobial and Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound Class | Activity | Organism/Target | MIC (µg/mL) / IC50 (µM) | Reference |

| Pyridothienopyrimidine | Antibacterial | S. aureus, B. cereus, B. subtilis | - | [10] |

| Pyridothienopyrimidine | Antibacterial | E. coli, S. typhimurium, P. aeruginosa | - | [10] |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one | Antibacterial | Various | 4 - 20 (µmol/L) | [11] |

| Pyrimidine Analog | Anti-inflammatory | COX-2 | 3.5 | [12] |

| Pyrimidine Derivatives (L1, L2) | Anti-inflammatory | COX-2 | High selectivity, comparable to meloxicam | [13][14] |

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

The therapeutic efficacy of many pyrimidine-based drugs stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[15][16] Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors can effectively block this pathway.

EGFR signaling cascade and inhibition by pyrimidine-based drugs.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is pivotal for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][8]

VEGFR-2 signaling and its inhibition by pyrimidine derivatives.

Experimental Protocols: A Foundation for Discovery

The synthesis and biological evaluation of pyrimidine derivatives require robust and reproducible experimental protocols.

General Synthesis of Pyrimidine Scaffolds

A common and versatile method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound with an amidine or a related precursor.[1]

General workflow for the synthesis of pyrimidine derivatives.

A widely used method for the diversification of the pyrimidine scaffold is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl substituents.[17][18]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

-

Materials: Halogenated pyrimidine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-dioxane/H₂O (4:1).[18]

-

Procedure:

-

Combine the halogenated pyrimidine, arylboronic acid, palladium catalyst, and base in a microwave reaction vial.

-

Add the degassed solvent mixture.

-

Seal the vial and heat in a microwave reactor at 100-150 °C for 10-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[18]

-

In Vitro Biological Assays

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[19][20][21]

-

Procedure:

-

Seed cells in a 96-well plate and incubate with the test compound for the desired time.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[20]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

-

Kinase Inhibition Assay

These assays are crucial for determining the potency of pyrimidine derivatives as kinase inhibitors.[22][23]

-

Procedure (Luminescence-based):

-

In a 96-well plate, combine the kinase, a kinase-specific substrate, and the pyrimidine inhibitor at various concentrations.

-

Initiate the reaction by adding ATP.

-

After incubation, add a reagent that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Measure the luminescence, which is proportional to the kinase activity.

-

Calculate the IC50 value from the dose-response curve.[22]

-

Conclusion

The pyrimidine scaffold continues to be a highly privileged and versatile platform in the quest for novel therapeutic agents. Its inherent biological relevance, coupled with its synthetic tractability, ensures its enduring importance in medicinal chemistry. A systematic approach, combining robust synthetic methodologies, comprehensive biological evaluation, and a deep understanding of the targeted signaling pathways, is paramount to unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. benchchem.com [benchchem.com]

- 23. reactionbiology.com [reactionbiology.com]

Discovery of Novel Kinase Inhibitors Using Pyrimidine Intermediates: An In-depth Technical Guide

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has become a major focus of drug discovery. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase active site. This guide provides a comprehensive overview of the discovery of novel kinase inhibitors based on pyrimidine intermediates, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Kinase Inhibitors and the Role of the Pyrimidine Scaffold

Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their involvement in diseases like cancer has made them one of the most important families of drug targets. The pyrimidine scaffold is a key structural motif in many successful kinase inhibitors. As a bioisostere of the adenine core of ATP, pyrimidine-based compounds can effectively compete with ATP for binding to the kinase active site. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of adenine with the kinase hinge region. This fundamental binding mode, combined with the synthetic tractability of the pyrimidine core, allows for the development of potent and selective kinase inhibitors.

Key Pyrimidine Scaffolds in Kinase Inhibitor Discovery

A variety of pyrimidine-based scaffolds have been explored in the development of kinase inhibitors. This section highlights some of the most prominent examples.

The 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a versatile scaffold that has been utilized in the development of inhibitors for a range of kinases, including Aurora kinases and Focal Adhesion Kinase (FAK). The two amino groups provide opportunities for substitution to optimize potency, selectivity, and pharmacokinetic properties. For instance, a series of 2,4-diaminopyrimidine derivatives have been synthesized and evaluated as selective Aurora A kinase inhibitors, with some compounds showing high cytotoxicities against tumor cell lines.[1]

The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is another privileged structure in kinase inhibitor design, famously forming the core of the BTK inhibitor ibrutinib.[2] This scaffold is an excellent mimic of the purine ring of ATP and has been successfully used to develop inhibitors for a wide range of kinases, including Src family kinases, BTK, and Polo-like kinase 4 (PLK4).[2][3] The development of pyrazolo[3,4-d]pyrimidine-based inhibitors has been a significant area of research, leading to both approved drugs and numerous clinical candidates.[2][4]

The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that has been explored for the inhibition of various kinases, including Pim-1 and PI3Kδ.[1][5] The synthesis of this scaffold can be achieved through several methods, including the cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds. This allows for the introduction of diverse substituents to fine-tune the inhibitor's properties.

Quantitative Analysis of Pyrimidine-Based Kinase Inhibitors

The following tables summarize the in vitro potency of selected pyrimidine-based kinase inhibitors against their respective targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 1: 2,4-Diaminopyrimidine-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) |

| Compound 11c | Aurora A | - | HeLa | 0.5-4.0 |

| Compound A12 | FAK | - | A549 | 0.13 |

| Compound A12 | FAK | - | MDA-MB-231 | 0.094 |

| Compound 22 | CDK7 | 7.21 | - | - |

Table 2: Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) |

| Ibrutinib (3) | BTK | - |

| Compound 12 | BTK | 4.2 |

| Compound 13 | BTK | 11.1 |

| 3-IN-PP1 | PKD | 94-108 |

| Compound 17m | PKD | 17-35 |

| Compound 24j | PLK4 | 0.2 |

Table 3: Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) |

| Compound 1 | Pim-1 | 45 |

| CPL302253 (54) | PI3Kδ | 2.8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrimidine intermediates and final compounds, as well as for key biochemical and cellular assays used in their evaluation.

General Synthesis of Pyrimidine Intermediates

Protocol 1: Synthesis of 2,4-Dichloropyrimidine

This protocol describes the chlorination of uracil to produce 2,4-dichloropyrimidine, a common starting material.

-

Combine uracil, phosphorus oxychloride, and a catalytic amount of N,N-dimethylformamide in a reaction flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine.[6]

Protocol 2: Synthesis of N-Phenylpyrimidin-2-amine

This protocol details a palladium-catalyzed cross-coupling reaction to synthesize N-arylpyrimidin-2-amines.

-

To a reaction vessel, add 4-(pyridin-3-yl)pyrimidin-2-amine, the desired aryl bromide, dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide.

-

Add toluene as the solvent and reflux the mixture under a nitrogen atmosphere for 8 hours.

-

After cooling, remove the toluene under vacuum.

-

Triturate the residue with water to precipitate the product.

-

Collect the solid by filtration and purify as needed.[7]

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

-

Kinase Reaction:

-

Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer.

-

Incubate the reaction at room temperature for 1 hour.

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., a mixture of SDS and HCl in DMF) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by these inhibitors and the workflows used to discover them is crucial for understanding their mechanism of action and development process.

Caption: A general experimental workflow for kinase inhibitor discovery.

Caption: The B-Cell Receptor (BCR) signaling pathway featuring Bruton's Tyrosine Kinase (BTK).

Caption: The Aurora Kinase A signaling pathway in mitotic entry.

Conclusion

The pyrimidine scaffold continues to be a cornerstone in the design and discovery of novel kinase inhibitors. Its inherent ability to mimic ATP and its synthetic versatility have led to the development of numerous successful drugs and promising clinical candidates. The ongoing exploration of diverse pyrimidine-based cores, such as 2,4-diaminopyrimidines and various fused pyrimidine systems, promises to yield a new generation of kinase inhibitors with improved potency, selectivity, and therapeutic profiles. The integration of rational drug design, high-throughput screening, and detailed biochemical and cellular characterization will continue to drive innovation in this critical area of drug discovery.

References

- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of N-methylpyrimidin-4-amine Analogs: A Technical Guide

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-methylpyrimidin-4-amine analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis, biological activities, and the molecular interactions of this class of compounds.

Introduction

The N-methylpyrimidin-4-amine core is a privileged scaffold in drug discovery, forming the backbone of numerous potent and selective inhibitors of various protein kinases. The pyrimidine ring system is a key pharmacophore that can engage in essential hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. Modifications to this core, particularly at the N-methyl group and other positions on the pyrimidine ring, as well as the introduction of various substituents, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the SAR of these analogs, drawing on data from a range of studies.

Core Structure and Analogs

The central theme of this guide is the N-methylpyrimidin-4-amine scaffold. The analogs discussed herein feature modifications at several key positions, including:

-

N-methyl group: Exploration of the impact of this group on potency and selectivity.

-

Position 2: Substitution with various aryl and heteroaryl groups to probe hydrophobic pockets.

-

Position 5: Introduction of substituents to modulate electronic properties and steric interactions.

-

Position 6: Modifications to influence solubility and target engagement.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for various N-methylpyrimidin-4-amine analogs, primarily focusing on their activity as kinase inhibitors.

Table 1: SAR of N-(Pyridin-3-yl)pyrimidin-4-amine Analogs as CDK2 Inhibitors

| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Position 6) | CDK2/cyclin A2 IC50 (nM) | Antiproliferative Activity (HeLa cells) IC50 (µM) |

| 7l | 4-Fluorophenyl | H | H | 64.42 | 8.61 |

| Palbociclib | N/A | N/A | N/A | N/A | N/A |

| AZD5438 | N/A | N/A | N/A | N/A | N/A |

Data extracted from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors.[1]

Table 2: SAR of Aminopyrimidine Analogs as PLK4 Inhibitors

| Compound ID | R Group | PLK4 IC50 (µM) |

| 3b | 4-Morpholinophenylamino | 0.0312 |

| 3r | [Structure not specified] | 0.0174 |

| 8h | [Structure not specified] | 0.0067 |

| Centrinone | N/A | 0.00271 |

Data from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-methylpyrimidin-4-amine analogs and the biological assays used to evaluate their activity.

General Synthesis of N-Arylpyrimidin-2-amine Derivatives

A common method for the synthesis of N-arylpyrimidin-2-amine derivatives is the Buchwald-Hartwig amination.[3]

Procedure:

-

A mixture of the corresponding pyrimidin-2-amine (1 equivalent), the appropriate aryl bromide (1 equivalent), dichlorobis(triphenylphosphine)Pd(II) (0.1 equivalents), xantphos (0.1 equivalents), and sodium tert-butoxide (3 equivalents) is refluxed in toluene under a nitrogen atmosphere for 8 hours.

-

The toluene is removed under vacuum, and the residue is triturated with water.

-

The crude product is then purified by column chromatography or recrystallization.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.

General Protocol:

-

The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in an appropriate buffer.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Proliferation Assays

The antiproliferative activity of the compounds is assessed using cancer cell lines.

General Protocol (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

-

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

N-methylpyrimidin-4-amine analogs often exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways that regulate cell proliferation, survival, and differentiation.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: CDK2 signaling pathway and its inhibition.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division. Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.

Caption: PLK4 in centriole duplication and its inhibition.

Conclusion

The N-methylpyrimidin-4-amine scaffold is a versatile and highly tractable core for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at various positions of the pyrimidine ring can significantly impact biological activity. The data presented herein, along with the detailed experimental protocols, provide a valuable resource for the rational design and optimization of novel N-methylpyrimidin-4-amine analogs as potential therapeutic agents. Future research in this area will likely focus on further refining the selectivity profiles of these compounds and improving their pharmacokinetic properties to advance them into clinical development.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of 2,6-dichloro-N-methylpyrimidin-4-amine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the reactivity of 2,6-dichloro-N-methylpyrimidin-4-amine with various nucleophiles. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and understanding the reactivity of its substituted derivatives is paramount for the rational design of novel therapeutic agents. This document details the principles of nucleophilic aromatic substitution (SNAr) on this substrate, discusses regioselectivity, and provides representative experimental protocols and quantitative data for key transformations. Due to the limited availability of specific data for this compound, this guide leverages data from its close structural analog, 4-amino-2,6-dichloropyrimidine, to provide a robust predictive framework for its reactivity.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles.

The generally accepted order of reactivity for electrophilic centers on a pyrimidine ring is C4(6) > C2 > C5.[1] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at positions ortho or para to the ring nitrogens.[1] In the case of this compound, both chlorine atoms are at reactive positions (C2 and C6).

The N-methylamino group at the C4 position exerts a significant electronic influence on the ring. Through resonance, this electron-donating group can potentially deactivate the ring towards nucleophilic attack. However, the strong inductive electron-withdrawing effects of the two chlorine atoms and the ring nitrogens generally overcome this deactivation, allowing for SNAr reactions to proceed. The position of the amino group is crucial; for instance, a C2 amino group has a more pronounced deactivating effect on the adjacent C4 and C6 positions.[2]

Regioselectivity of Nucleophilic Attack

In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. However, in this compound, the C2 and C6 positions are electronically distinct due to the influence of the N-methylamino group at C4.

While direct comparative studies on this compound are scarce, insights can be drawn from related systems. For 2,4-dichloropyrimidines, substitution generally favors the C4 position. However, the presence of an electron-donating group at C6 can shift the selectivity towards the C2 position.[3] In the case of this compound, the N-methylamino group at C4 is expected to influence the electron density at C2 and C6 differently, potentially leading to regioselective mono-substitution under carefully controlled conditions. Generally, the first substitution is expected to occur at either the C2 or C6 position, with the introduction of a nucleophile at one position influencing the reactivity of the remaining chlorine atom for subsequent reactions.

Quantitative Data on Reactivity with Nucleophiles

The following tables summarize quantitative data for nucleophilic substitution reactions on 4-amino-2,6-dichloropyrimidine, a close analog of this compound. This data provides a valuable reference for predicting the reactivity of the target molecule.

Table 1: Mono-amination of 4-Amino-2,6-dichloropyrimidine

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Adamantylalkylamine | DMF | K₂CO₃ | 140 | Not Specified | 60-95 | [4] |

| Secondary Amine | Dioxane | NaOtBu | 100 | Not Specified | Moderate | [5] |

Table 2: Di-amination of 4-Amino-2,6-dichloropyrimidine

| Nucleophile (Amine) | Catalyst System | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Adamantane-containing amines | Pd₂(dba)₃ / Xantphos | Dioxane | Cs₂CO₃ | 100 | Not Specified | ~60 | [4] |

Note: The introduction of the first amino group deactivates the pyrimidine ring, making the second substitution more challenging and often requiring harsher conditions or palladium catalysis.[4][5]

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution reactions on dichloropyrimidines, which can be adapted for this compound.

General Protocol for Catalyst-Free Mono-amination

This protocol is suitable for the reaction with primary and secondary amines.

-

To a reaction vial equipped with a magnetic stir bar, add 4-amino-2,6-dichloropyrimidine (1.0 mmol, 1.0 equiv), the desired amine (1.0-1.2 equiv), and anhydrous potassium carbonate (2.0-4.0 equiv).[5]

-

Add anhydrous dimethylformamide (DMF) (5-10 mL).[5]

-

Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed Di-amination (Buchwald-Hartwig Amination)

This protocol is often necessary for the introduction of a second amino group.

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the mono-aminated pyrimidine substrate (1.0 mmol, 1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0-3.0 equiv).[4]

-

Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[5]

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism for the SNAr reaction on this compound.

Experimental Workflow: Palladium-Catalyzed Amination

Caption: A typical experimental workflow for a palladium-catalyzed amination reaction.

Conclusion

This compound is a versatile building block for the synthesis of a wide range of functionalized pyrimidines. Its reactivity is dominated by nucleophilic aromatic substitution, with the C2 and C6 positions being susceptible to attack by various nucleophiles. While direct quantitative data for this specific molecule is limited, the extensive literature on its close analog, 4-amino-2,6-dichloropyrimidine, provides a strong foundation for predicting its behavior in chemical reactions. The provided experimental protocols and reactivity data serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds for drug discovery and development. Careful control of reaction conditions, and in some cases the use of palladium catalysis, allows for the selective functionalization of this important heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Potent Kinase Inhibitors from 2,6-dichloro-N-methylpyrimidin-4-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of kinase inhibitors, utilizing the versatile starting material, 2,6-dichloro-N-methylpyrimidin-4-amine. The methodologies outlined herein focus on leveraging the reactivity of the chlorine substituents at the C2 and C6 positions of the pyrimidine core to introduce various functionalities through well-established synthetic transformations, primarily the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. These approaches allow for the systematic exploration of the chemical space around the N-methylpyrimidin-4-amine scaffold, a privileged structure in kinase inhibitor design, to achieve high potency and selectivity against various kinase targets.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous FDA-approved drugs and clinical candidates featuring this heterocyclic core.[1] Its ability to mimic the adenine base of ATP allows for effective competition at the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. The 2,4,6-trisubstituted pyrimidine framework, in particular, offers a valuable platform for modulating kinase selectivity and potency through judicious modification of the substituents. The starting material, this compound, provides a strategic entry point for generating libraries of kinase inhibitors by sequential or differential functionalization of the two chloro groups.

Synthetic Strategies and Experimental Protocols

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The differential reactivity of the C2 and C6 positions can often be exploited to achieve regioselective synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the chloro positions of the pyrimidine ring. This reaction is instrumental in exploring the structure-activity relationship (SAR) by modifying the hydrophobic and electronic properties of the inhibitor.[2][3]

General Procedure for Monosubstitution (preferentially at C6):

-

Reaction Setup: In a microwave vial or a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon). For conventional heating, reflux at 80-100 °C for 4-12 hours. For microwave-assisted synthesis, irradiate at 100-120 °C for 15-30 minutes.[2]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-chloro-6-aryl/heteroaryl-N-methylpyrimidin-4-amine.

General Procedure for Disubstitution:

To achieve disubstitution, a second Suzuki-Miyaura coupling can be performed on the monosubstituted product using a different boronic acid under more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C-N and C-O Bond Formation

Nucleophilic aromatic substitution is a key method for introducing amine or ether functionalities, which can form crucial hydrogen bonds with the kinase hinge region.

General Procedure for Amination:

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol) in a suitable solvent such as n-butanol or isopropanol (10 mL).

-

Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the corresponding 2-chloro-6-amino-N-methylpyrimidin-4-amine.

Quantitative Data Presentation

The following table summarizes the inhibitory activities (IC₅₀ values) of representative kinase inhibitors possessing a 2,4,6-trisubstituted pyrimidine core, structurally related to compounds that can be synthesized from this compound.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound Scaffold |

| Example 1 | IRAK4 | 27 | 2,6-Diaminopyrimidin-4-one |

| Example 2 | IRAK4 | 93 | 2,6-Diaminopyrimidin-4-one |

| Example 3 | CDK9 | >100-fold selective over CDK1/2 | 2,4,5-Trisubstituted pyrimidine |

| Example 4 | PLK4 | 6.7 | Pyrimidin-2-amine derivative |

| Example 5 | MARK4 | μM range | 4,6-Disubstituted pyrimidine |

Note: The IC₅₀ values presented are for structurally related compounds and serve as a reference for the potential activity of inhibitors synthesized from this compound.[4][5][6][7]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by kinase inhibitors derived from the this compound scaffold.

Caption: IRAK4 signaling pathway and its inhibition.

Caption: CDK4/6-mediated cell cycle progression.

Experimental Workflows

Caption: Workflow for Suzuki-Miyaura coupling.

Caption: Workflow for nucleophilic aromatic substitution.

Conclusion

The synthetic protocols and application notes provided herein offer a robust framework for the design and synthesis of novel kinase inhibitors starting from this compound. By employing Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions, researchers can efficiently generate diverse libraries of compounds for screening against a wide range of kinase targets. The provided data on related pyrimidine-based inhibitors and the visualization of key signaling pathways and experimental workflows serve as a valuable resource for guiding future drug discovery efforts in this important area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution of Dichloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidine scaffolds. Pyrimidine derivatives are crucial in medicinal chemistry, and the functionalization of dichloropyrimidines via SNAr is a cornerstone of their synthesis. These notes offer insights into controlling regioselectivity, optimizing reaction conditions, and troubleshooting common issues.

Introduction

Dichloropyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, are highly versatile building blocks in organic synthesis. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, allowing for the displacement of chloride ions. The regioselectivity of this substitution is a key consideration and can be finely tuned by modulating reaction parameters. Generally, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[1][2][3] However, this preference can be reversed under specific conditions.[1][4][5]

General Mechanism of SNAr on Dichloropyrimidines

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.[6]

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Controlling Regioselectivity: C4 vs. C2 Substitution

For unsymmetrical dichloropyrimidines like 2,4-dichloropyrimidine, controlling which chlorine atom is substituted is crucial. The inherent reactivity order is generally C4 > C2.[2]

Factors Influencing Regioselectivity:

-

Electronic Effects: Electron-withdrawing groups on the pyrimidine ring activate it for nucleophilic attack.[7] For 2,4-dichloropyrimidines, an electron-withdrawing substituent at the C5 position generally enhances the inherent preference for C4 substitution.[8][9][10] Conversely, an electron-donating group at the C6 position can favor substitution at the C2 position.[1][4][7]

-

Nucleophile Choice: While most nucleophiles favor the C4 position, tertiary amines have been shown to exhibit excellent selectivity for the C2 position on 2,4-dichloropyrimidines that have an electron-withdrawing group at C5.[7][8][10]

-

Catalysis: Palladium-catalyzed cross-coupling reactions can offer high regioselectivity that may differ from standard SNAr conditions.[2][11] For instance, bulky N-heterocyclic carbene ligands with palladium precatalysts can uniquely drive C2-selective cross-coupling with thiols.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution (C4-Selective)

This protocol is designed for the selective monosubstitution of a nucleophile at the C4 position of 2,4-dichloropyrimidine.

Workflow:

Caption: Experimental workflow for C4-selective monosubstitution.

Methodology:

-

Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,4-dichloropyrimidine (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[7]

-

Add the amine or other nucleophile (1.0-1.2 eq.). To favor mono-substitution, it is crucial to control the stoichiometry of the nucleophile.[7][11]

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.) or triethylamine (TEA, 1.5-2.0 eq.) to the mixture.[7] For less nucleophilic amines, a stronger base like sodium tert-butoxide may be required.

-

Reaction: Stir the reaction mixture at the desired temperature. This can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile.[7] Lowering the reaction temperature can also help reduce the formation of di-substituted products.[7][11]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, perform an aqueous workup to remove inorganic salts and water-soluble impurities.[7] Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel.[11]

Protocol 2: General Procedure for Disubstitution

This protocol is for the exhaustive substitution of both chlorine atoms on a dichloropyrimidine.

Methodology:

-

Reactant Preparation: In a manner similar to Protocol 1, combine the dichloropyrimidine (1.0 eq.) and anhydrous solvent in a dry flask under an inert atmosphere.

-

Add an excess of the nucleophile (e.g., 2.2-2.5 eq.).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq.) or an excess of an amine nucleophile if it is sufficiently basic.[14]

-

Reaction: Heat the reaction mixture, often to a higher temperature than for monosubstitution (e.g., 80 °C or higher), for several hours (e.g., 4-6 hours).[14]

-

Monitoring, Workup, and Purification: Follow the same procedures as outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the SNAr of dichloropyrimidines. Note that yields and selectivity are highly dependent on the specific substrate and nucleophile.

Table 1: Regioselectivity in Monosubstitution of 2,4-Dichloropyrimidines

| C5-Substituent | Nucleophile | Conditions | C4:C2 Ratio | Reference |

| -NO₂ | Diethylamine | iPrNEt, 40 °C, CHCl₃ | 9:1 to 19:1 | [8] |

| -NO₂ | Triethylamine | CH₂Cl₂, rt, 1h | C2 selective | [8] |

| -H | Dibutylamine | K₂CO₃, DMAc | 70:30 | [2] |

| 6-Aryl | Aliphatic Amines | PdCl₂(PPh₃)₂, LiHMDS, 0 °C | >99:1 | [2] |

Table 2: Conditions for Disubstitution of Dichloropyrimidines